molecular formula C10H7BrFNO B12358760 4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one

4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one

Cat. No.: B12358760
M. Wt: 256.07 g/mol
InChI Key: OQGDKYFCUFCSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one typically involves the bromination of a quinoline precursor. One common method is the bromination of 8-fluoroquinoline-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one stands out due to its unique combination of a bromomethyl group and a fluoroquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one

InChI

InChI=1S/C10H7BrFNO/c11-5-6-4-9(14)13-10-7(6)2-1-3-8(10)12/h1-4,7H,5H2

InChI Key

OQGDKYFCUFCSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CC(=O)N=C2C(=C1)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.